Benzene, 1,2,4-trichloro-5-(phenylthio)-
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Overview
Description
Benzene, 1,2,4-trichloro-5-(phenylthio)- is an organic compound with a complex structure that includes a benzene ring substituted with three chlorine atoms and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,4-trichloro-5-(phenylthio)- typically involves the chlorination of benzene derivatives followed by the introduction of the phenylthio group. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,4-trichloro-5-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions may convert the phenylthio group to a thiol group.
Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
Benzene, 1,2,4-trichloro-5-(phenylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacturing of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4-trichloro-5-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the chlorine atoms may influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trichloro-: A simpler compound with only three chlorine substitutions.
Benzene, 1,2,4-trichloro-5-nitro-: Contains a nitro group instead of a phenylthio group.
Benzene, 1,2,3,4-tetrachloro-5-nitro-: A more heavily chlorinated derivative with a nitro group.
Uniqueness
Benzene, 1,2,4-trichloro-5-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
3773-46-4 |
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Molecular Formula |
C12H7Cl3S |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
1,2,4-trichloro-5-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H7Cl3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI Key |
NKZRJRHRZKDUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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